4-Isobutoxy-3-(trifluoromethyl)benzoic acid

Description

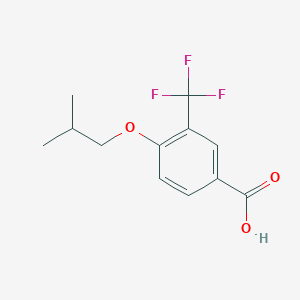

4-Isobutoxy-3-(trifluoromethyl)benzoic acid (CAS: 1008769-62-7) is a fluorinated benzoic acid derivative with the molecular formula C₁₂H₁₃F₃O₃ and a molecular weight of 262.23 g/mol . Its structure features a trifluoromethyl (-CF₃) group at the 3-position and an isobutoxy (-OCH₂CH(CH₃)₂) substituent at the 4-position of the benzene ring.

Synthetic routes for related alkoxy-substituted benzoic acids involve nucleophilic substitution or coupling reactions. For example, fluorenylmethyloxycarbonyl (Fmoc)-protected derivatives, such as 4-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-isobutoxybenzoic acid, are synthesized via reactions with fluorenylmethyloxycarbonyl chloride, achieving yields up to 85% .

Properties

IUPAC Name |

4-(2-methylpropoxy)-3-(trifluoromethyl)benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13F3O3/c1-7(2)6-18-10-4-3-8(11(16)17)5-9(10)12(13,14)15/h3-5,7H,6H2,1-2H3,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSGIPYFLOPVIAP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC1=C(C=C(C=C1)C(=O)O)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13F3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of N,N′-dicyclohexylcarbodiimide coupling in dry N,N-dimethylformamide . This method ensures the efficient formation of the desired compound under controlled conditions.

Industrial Production Methods

While specific industrial production methods for 4-Isobutoxy-3-(trifluoromethyl)benzoic acid are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

4-Isobutoxy-3-(trifluoromethyl)benzoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

Substitution: The trifluoromethyl and isobutoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of substituted benzoic acid derivatives.

Scientific Research Applications

4-Isobutoxy-3-(trifluoromethyl)benzoic acid has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Isobutoxy-3-(trifluoromethyl)benzoic acid involves its interaction with molecular targets and pathways within biological systems. The compound’s trifluoromethyl group is known to enhance its lipophilicity, allowing it to interact with lipid membranes and proteins more effectively . This interaction can modulate various biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Alkoxy Group Variations

Trifluoromethyl vs. Methyl Substitution

Heterocyclic Modifications

- The oxadiazole-containing analogue () demonstrates how integrating -CF₃ into a heterocycle can alter pharmacokinetics. Such derivatives exhibit improved metabolic stability and selectivity in preclinical studies .

Industrial and Pharmacological Relevance

- Natural vs. Synthetic Derivatives : Unlike natural benzoic acids (e.g., 4-hydroxy-3-prenylbenzoic acid from fungi ), this compound is synthetic, enabling tailored optimization for drug discovery.

Biological Activity

4-Isobutoxy-3-(trifluoromethyl)benzoic acid (CAS No. 1008769-62-7) is a synthetic organic compound that has garnered interest in various fields, particularly in medicinal chemistry and biological research. Its unique structure, characterized by the presence of an isobutoxy group and a trifluoromethyl group, contributes to its distinct chemical properties and potential biological activities.

Chemical Structure

The molecular formula of this compound is . The structural representation is as follows:

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The trifluoromethyl group may enhance lipophilicity, influencing the compound's ability to penetrate biological membranes and interact with target sites.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, compounds with a similar structural framework have demonstrated significant antiproliferative effects against various cancer cell lines, including breast cancer (MDA-MB-231) and prostate cancer (PC3) cells. These studies suggest that such compounds can induce apoptosis and inhibit cell proliferation at micromolar concentrations .

Antimicrobial Properties

The compound's structural characteristics may also confer antimicrobial properties. Research indicates that certain benzoic acid derivatives exhibit antimicrobial activity by disrupting microbial cell membranes or inhibiting key metabolic pathways. The presence of the trifluoromethyl group could enhance this activity due to increased electronegativity and hydrophobic interactions .

Anti-inflammatory Effects

Compounds with similar functionalities have been investigated for their anti-inflammatory effects. The mechanism often involves the inhibition of cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory response. The structural features of this compound suggest potential efficacy in modulating inflammatory pathways .

Case Studies

Comparative Analysis with Related Compounds

To understand the unique biological profile of this compound, it is essential to compare it with structurally related compounds.

| Compound | Structure | Biological Activity |

|---|---|---|

| 4-Chlorobenzoic Acid | Structure | Moderate antimicrobial activity |

| Trifluoroacetic Acid | Structure | Strong lipophilicity but limited biological activity |

| Isobutyric Acid | Structure | Exhibits weak anticancer properties |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-Isobutoxy-3-(trifluoromethyl)benzoic acid, and how do reaction conditions influence yield?

- Methodology : A two-step approach is typical: (1) Alkylation of 3-(trifluoromethyl)-4-hydroxybenzoic acid with isobutyl bromide under basic conditions (e.g., K₂CO₃ in DMF) to introduce the isobutoxy group. (2) Acidic hydrolysis to deprotect the carboxylic acid if necessary. Optimize reaction time (6-12 hours) and temperature (80-100°C) to avoid side reactions like over-alkylation. Monitor purity via HPLC or LC-MS .

- Key Considerations : Use anhydrous solvents to prevent hydrolysis of trifluoromethyl groups. Reference spectral libraries (e.g., NIST) for NMR (¹H/¹³C/¹⁹F) and IR validation .

Q. How can researchers confirm the structural integrity of this compound using spectroscopic techniques?

- Analytical Workflow :

- ¹H NMR : Expect signals for the isobutoxy methyl groups (δ 0.9–1.1 ppm), methine proton (δ 2.0–2.2 ppm), and aromatic protons (δ 7.5–8.5 ppm).

- ¹⁹F NMR : A singlet near δ -60 ppm confirms the trifluoromethyl group.

- LC-MS : Monitor [M-H]⁻ ion for molecular weight validation. Cross-reference with databases like PubChem for anomalies .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., unexpected ¹⁹F NMR shifts) be resolved during characterization?

- Troubleshooting Strategy :

- Contamination Check : Verify solvent purity (e.g., deuterated DMSO may interact with fluorine groups).

- Dynamic Effects : Assess rotational barriers of the isobutoxy group, which may split ¹⁹F signals. Use variable-temperature NMR to observe coalescence.

- Comparative Analysis : Compare with analogs like 4-Fluoro-3-(trifluoromethyl)benzenesulfonyl chloride (δ -64 ppm in ¹⁹F NMR) to identify electronic effects .

Q. What strategies optimize the regioselective introduction of the isobutoxy group in the presence of a trifluoromethyl substituent?

- Experimental Design :

- Protecting Groups : Temporarily protect the carboxylic acid as a methyl ester to prevent nucleophilic interference during alkylation.

- Catalysis : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction efficiency in biphasic systems.

- Computational Modeling : Employ DFT calculations to predict steric and electronic effects at the 4-position, guiding solvent and base selection .

Q. How does this compound interact with biological targets, and what assays are suitable for mechanistic studies?

- Biological Screening :

- Enzyme Inhibition : Use fluorescence polarization assays to study binding to targets like kinases or carboxylases, leveraging the compound’s aromatic and fluorinated motifs.

- Cellular Uptake : Radiolabel the trifluoromethyl group (¹⁸F) for PET imaging to track biodistribution.

- SAR Studies : Synthesize derivatives (e.g., ester or amide variants) to correlate structural modifications with activity. Reference analogs in epigenetics or GPCR pathways for hypothesis generation .

Data Contradiction and Validation

Q. How should researchers address discrepancies in reported melting points or solubility profiles of this compound?

- Resolution Approach :

- Crystallinity : Recrystallize from different solvents (e.g., ethanol vs. hexane) to assess polymorphic forms.

- Purity Metrics : Quantify trace impurities (e.g., residual alkylation reagents) via GC-MS.

- Literature Cross-Check : Compare with structurally similar compounds like 3,5-dichloro-4-hydroxybenzoic acid (mp 280–282°C) to contextualize thermal stability trends .

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.